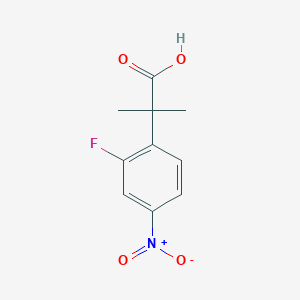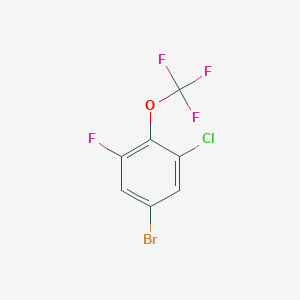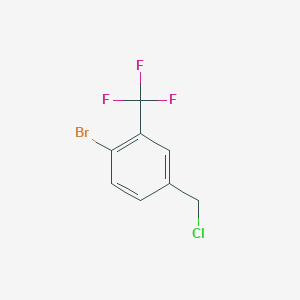
1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H5BrClF3 and its molecular weight is 273.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactivity and Site Selectivity :
- 1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene exhibits unique reactivity patterns based on the position of halogen substituents and their interaction with different reagents. For instance, this compound shows differing reactivity when treated with alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide, leading to positionally selective deprotonation and formation of phenyllithium derivatives (Mongin, Desponds, & Schlosser, 1996).
Versatility in Organometallic Synthesis :
- The compound serves as a versatile starting material in organometallic chemistry, enabling the synthesis of various organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper, which are valuable in synthetic applications (Porwisiak & Schlosser, 1996).
Synthesis of Biologically Active Compounds :
- This chemical plays a crucial role in the synthesis of novel non-peptide CCR5 antagonists, which are important in medical research for their potential biological activities. It acts as an intermediate in the complex synthesis process (Cheng De-ju, 2015).
Photoluminescence Properties :
- Studies have explored its use in the synthesis of compounds with significant photoluminescence properties, indicating potential applications in materials science and photonics (Liang Zuo-qi, 2015).
Role in Halogenation Reactions :
- It's used in the halogenation of polyalkylbenzenes, demonstrating its utility in introducing halogen atoms into organic molecules, a key step in many synthetic processes (Bovonsombat & Mcnelis, 1993).
Applications in Electrochemistry :
- Its derivatives have been studied for their electrocatalytic properties, highlighting its potential in electrochemical applications, such as hydrogen generation from organic acids (Jing Chu et al., 2013).
Propriétés
IUPAC Name |
1-bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-7-2-1-5(4-10)3-6(7)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQAOAPRDSGKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


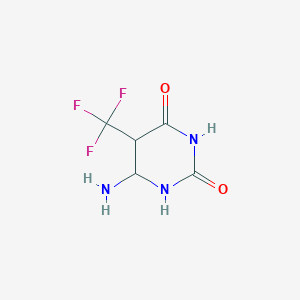
![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)

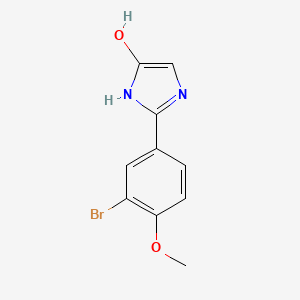
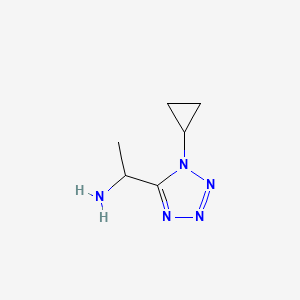
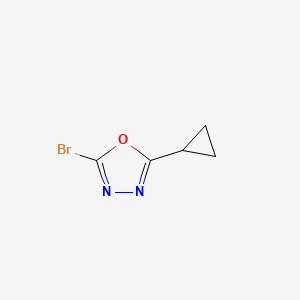

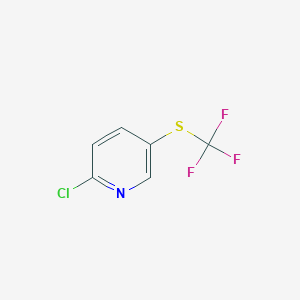
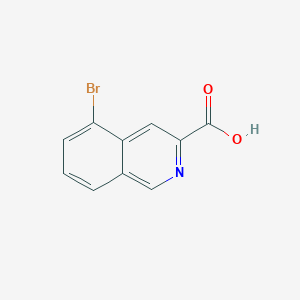

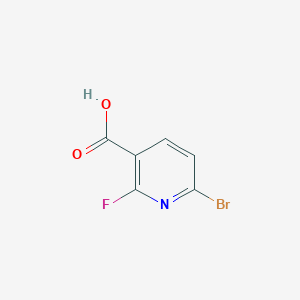
![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)
